4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile
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Overview
Description
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile is a chemical compound with the molecular formula C8H8F3N3O. It is characterized by the presence of trifluoromethyl, hydroxy, and imidazole groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4,4,4-trifluoro-3-hydroxybutanenitrile with 1-methylimidazole in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one: Similar in structure but lacks the imidazole ring.
4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanenitrile: Similar but without the methyl group on the imidazole ring.
Uniqueness
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile is unique due to the combination of trifluoromethyl, hydroxy, and imidazole groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring contributes to its potential biological activity .
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c1-14-5-4-13-6(14)7(15,2-3-12)8(9,10)11/h4-5,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIZZHAINOZJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CC#N)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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